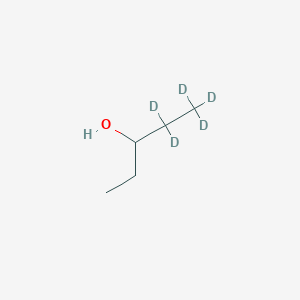
Hexanoic--d5 Acid
Overview
Description
Hexanoic Acid-d5, also known as Hexylic Acid-d5 or Capronic Acid-d5, is a deuterium-labeled form of Hexanoic Acid. It is a short-chain saturated fatty acid composed of a six-carbon chain. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
Hexanoic-d5 Acid is primarily used as an internal standard for the quantification of hexanoic acid by GC- or LC-MS . Hexanoic acid is a short-chain saturated fatty acid that has been found in various animal fats used in biodiesel production .
Mode of Action
Hexanoic-d5 Acid, similar to hexanoic acid, has been proposed as an inducer of plant defense, by means of a priming mechanism . It can early activate broad-spectrum defenses by inducing callose deposition and the salicylic acid (SA) and jasmonic acid (JA) pathways . Later it can prime pathogen-specific responses according to the pathogen’s lifestyle .
Biochemical Pathways
Hexanoic-d5 Acid affects the metabolomes in a similar manner and generates common biomarkers: caffeoylputrescine glycoside, cis -5-caffeoylquinic acid, feruloylglycoside, feruloyl-3-methoxytyramine glycoside and feruloyl-3-methoxytyramine conjugate . It activates genes involved in the establishment of systemic acquired resistance, associated with enhanced synthesis of hydroxycinnamic acids and related conjugates .
Pharmacokinetics
It’s known that liver dysfunction may affect the blood/plasma clearance of drugs eliminated by hepatic metabolism or biliary excretion .
Result of Action
Instead, it promotes a balanced metabolic profile and is generally non-cytotoxic .
Action Environment
The action of Hexanoic-d5 Acid is influenced by environmental factors. It’s important to note that the compound remains in the roots, provoking molecular changes that may trigger the defensive response in the rest of the plant .
Biochemical Analysis
Biochemical Properties
Hexanoic–d5 Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with fatty acid synthase, an enzyme complex responsible for the synthesis of long-chain fatty acids. Hexanoic–d5 Acid can act as a substrate or inhibitor in these reactions, depending on the context. Additionally, it interacts with acyl-CoA synthetase, which activates fatty acids by converting them into acyl-CoA derivatives. This interaction is crucial for the subsequent incorporation of hexanoic–d5 acid into metabolic pathways .
Cellular Effects
Hexanoic–d5 Acid influences various cellular processes and functions. In plant cells, it has been shown to act as a chemical elicitor, triggering defense responses against pathogens. This involves the activation of genes related to the phenylpropanoid pathway and the synthesis of hydroxycinnamic acids . In animal cells, hexanoic–d5 acid can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in lipid metabolism and energy production .
Molecular Mechanism
At the molecular level, Hexanoic–d5 Acid exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, altering their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in fatty acid oxidation, leading to changes in cellular energy metabolism . Additionally, hexanoic–d5 acid can influence gene expression by acting as a signaling molecule, modulating the transcription of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hexanoic–d5 Acid can change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to four years when stored at -20°C . Its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, hexanoic–d5 acid may degrade, leading to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of Hexanoic–d5 Acid can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. In some cases, high doses of hexanoic–d5 acid have been associated with toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dosing in experimental studies.
Metabolic Pathways
Hexanoic–d5 Acid is involved in several metabolic pathways. It can be incorporated into the fatty acid synthesis pathway, where it is converted into longer-chain fatty acids. Additionally, it can enter the β-oxidation pathway, where it is broken down to produce energy . Hexanoic–d5 acid also interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are involved in the β-oxidation process .
Transport and Distribution
Within cells and tissues, Hexanoic–d5 Acid is transported and distributed through various mechanisms. It can be taken up by cells via fatty acid transporters and then distributed to different cellular compartments. Binding proteins, such as albumin, can also facilitate the transport of hexanoic–d5 acid in the bloodstream . Once inside the cell, it can accumulate in specific organelles, such as mitochondria, where it participates in metabolic processes .
Subcellular Localization
Hexanoic–d5 Acid exhibits specific subcellular localization patterns. It is often found in the mitochondria, where it is involved in energy production through the β-oxidation pathway. Additionally, it can localize to the endoplasmic reticulum, where it participates in lipid synthesis . The subcellular localization of hexanoic–d5 acid can be influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoic Acid-d5 can be synthesized through a multi-step reaction process. One common method involves the following steps :
- Reaction of 5-Hexyn-1-ol with imidazole at 25°C for 12 hours.
- Treatment with n-Butyllithium and deuterium oxide in tetrahydrofuran and hexane at -78°C, followed by warming to room temperature.
- Hydrogenation using rhodium on alumina in tetrahydrofuran at 25°C for 12 hours.
- Oxidation with Jones reagent in acetone at 0°C.
Industrial Production Methods: Industrial production of Hexanoic Acid-d5 typically involves the use of deuterated reagents and catalysts to ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions: Hexanoic Acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexanoic acid derivatives.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Jones reagent in acetone at 0°C.
Reduction: Hydrogenation using rhodium on alumina.
Substitution: Alcohols and acids under acidic or basic conditions.
Major Products:
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol.
Substitution: Hexanoates and esters.
Scientific Research Applications
Hexanoic Acid-d5 is widely used in scientific research due to its unique properties :
Chemistry: It serves as an internal standard for the quantification of hexanoic acid by gas chromatography or liquid chromatography-mass spectrometry.
Biology: It is used in studies involving fatty acid metabolism and lipid biochemistry.
Medicine: Research on drug metabolism and pharmacokinetics often employs deuterium-labeled compounds like Hexanoic Acid-d5.
Industry: It is used in the production of biodiesel and other biofuels, as well as in the synthesis of flavors and fragrances.
Comparison with Similar Compounds
Hexanoic Acid-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds . Some similar compounds include:
Pentanoic Acid (Valeric Acid): A five-carbon chain fatty acid.
Heptanoic Acid (Enanthic Acid): A seven-carbon chain fatty acid.
Octanoic Acid (Caprylic Acid): An eight-carbon chain fatty acid.
Compared to these compounds, Hexanoic Acid-d5 offers enhanced stability and traceability in scientific research due to the presence of deuterium atoms.
Properties
IUPAC Name |
5,5,6,6,6-pentadeuteriohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








